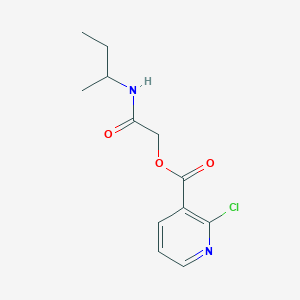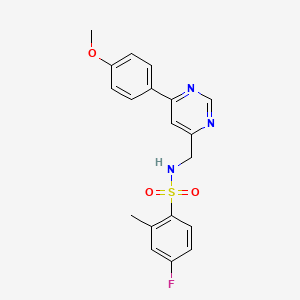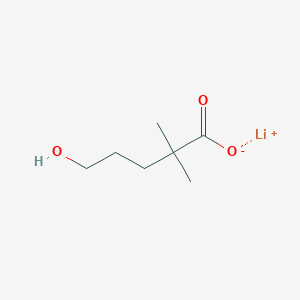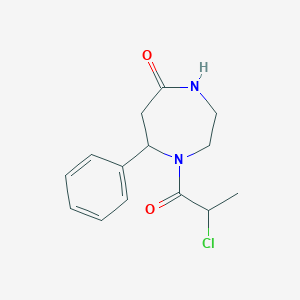![molecular formula C27H26ClN5O3S B2501528 N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide CAS No. 391949-21-6](/img/structure/B2501528.png)
N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various N-substituted acetamide derivatives has been explored in recent studies. For instance, a novel series of 4-arylsulfonyl-1,3-oxazoles were synthesized and characterized using a range of spectroscopic techniques, including IR, 1H NMR, 13C NMR, elemental analysis, and chromato-mass-spectrometry . Another study reported the synthesis of a new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which involved multiple steps starting from benzoic acid and proceeding through intermediates such as ethyl benzoate, benzohydrazide, and 5-phenyl-1,3,4-Oxadiazol-2-thiol, before finally reacting with various N-alkyl/aryl substituted 2-bromoacetamide .
Molecular Structure Analysis
The molecular structure and vibrational signatures of an antiviral active molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, were characterized using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations using density functional theory (DFT) . The study provided insights into the geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers of the molecule. The optimized geometry indicated a non-planar structure between the phenyl and pyrimidine rings, influenced by the substitution of the electronegative chlorine atom .
Chemical Reactions Analysis
The synthesized compounds in the studies were subjected to various biological screenings to determine their potential as anticancer and antimicrobial agents. The 4-arylsulfonyl-1,3-oxazoles demonstrated anticancer activity against different cancer cell lines, with some compounds showing high activity against specific subpanels, such as CNS Cancer and Non-Small Cell Lung Cancer . The N-substituted acetamides exhibited antimicrobial activity against selected microbial species, with certain compounds being highlighted for their potency relative to reference standards .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their spectral characterization and biological activity profiles. The compounds' cytotoxicity and hemolytic activity were assessed, revealing that most compounds had lower toxicity and could be considered for further biological screening, except for one compound with higher cytotoxicity . The pharmacokinetic properties of the antiviral molecule were investigated through adsorption, distribution, metabolism, excretion, and toxicity (ADMET) results, and in-silico docking studies indicated its inhibition activity against a virus .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on similar compounds, such as those involving chlorophenyl groups, triazole derivatives, and sulfanyl acetamides, has focused on their synthesis and characterization. For example, studies on chloroacetanilide herbicides and dichloroacetamide safeners have developed methods for their radiosynthesis at high specific activities, indicating the importance of these processes in tracking the metabolism and mode of action of such compounds (Latli & Casida, 1995). Similarly, the synthesis of 1,3-oxazoles and their anticancer evaluation highlight the potential therapeutic applications of related compounds, showcasing the importance of detailed characterization including IR, NMR spectroscopy, and mass spectrometry (Zyabrev et al., 2022).
Antimicrobial and Anticancer Potential
Several studies have explored the antimicrobial and anticancer potentials of compounds with core structures similar to the chemical of interest. For instance, new thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activities, providing a basis for the development of new treatments (Baviskar et al., 2013). Additionally, triazole derivatives have been studied for their antifungal and antiprotozoal activities, suggesting the versatility of these compounds in addressing various types of infections (Pérez‐Villanueva et al., 2013).
Pharmacological Evaluation
The pharmacological evaluation of related compounds, including their potential for inhibiting cholinesterases, suggests a method for assessing the therapeutic utility of N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide. For instance, studies on N-aryl derivatives of triazole-thioacetamide for cholinesterase inhibition highlight the process of evaluating such compounds for neurodegenerative disease treatments (Riaz et al., 2020).
Propiedades
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN5O3S/c1-2-36-23-13-11-21(12-14-23)30-26(35)18-37-27-32-31-24(33(27)22-10-6-9-20(28)16-22)17-29-25(34)15-19-7-4-3-5-8-19/h3-14,16H,2,15,17-18H2,1H3,(H,29,34)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSROMCIKAVYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2501446.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide](/img/structure/B2501451.png)
![1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501452.png)

![2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2501458.png)
![(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2501459.png)




![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2501466.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2501467.png)